molecular formula C15H13ClO3 B6372507 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% CAS No. 1261959-44-7

4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95%

Cat. No. B6372507
CAS RN: 1261959-44-7
M. Wt: 276.71 g/mol
InChI Key: CVDWHNLLOOSCGU-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% (abbreviated as 4-CMP-2-MP) is a phenolic compound that is used in a variety of scientific research applications. It is a colorless solid with a melting point of 144-146 °C and a boiling point of 246-250 °C. 4-CMP-2-MP is soluble in most organic solvents, including methanol, ethanol, and acetone. It has a variety of applications in the fields of biochemistry, pharmacology, and organic synthesis.

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has a variety of applications in scientific research. It has been used in the synthesis of novel heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. It has also been used in the synthesis of biologically active compounds, such as antioxidants, anti-inflammatory agents, and antifungal agents. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has been used in the synthesis of polymers for use in drug delivery systems.

Mechanism of Action

4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also has anti-inflammatory properties, which are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has antifungal activity, which is thought to be due to its ability to inhibit the growth of fungal cells.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. Additionally, it has been shown to have an inhibitory effect on the growth of fungal cells. Furthermore, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is soluble in most organic solvents, which makes it easy to use in a variety of experiments. However, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% is toxic and should be handled with care. Additionally, it has a relatively low solubility in water, which may limit its use in some experiments.

Future Directions

There are several potential future directions for 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95%. It could be used in the development of new drugs for the treatment of oxidative stress and inflammation. Additionally, it could be used in the development of new antifungal agents. Furthermore, it could be used in the development of new polymers for use in drug delivery systems. Finally, it could be used in the synthesis of new heterocyclic compounds for use in medicinal chemistry.

Synthesis Methods

4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% can be synthesized from the reaction of 2-chloro-5-methoxycarbonylphenol and 2-methylphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-80 °C for 3-4 hours. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

methyl 4-chloro-3-(4-hydroxy-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-7-10(4-6-14(9)17)12-8-11(15(18)19-2)3-5-13(12)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDWHNLLOOSCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684031
Record name Methyl 6-chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-44-7
Record name Methyl 6-chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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